molecular formula C7H7NO4S3 B14466251 2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid CAS No. 65772-20-5

2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid

Cat. No.: B14466251
CAS No.: 65772-20-5
M. Wt: 265.3 g/mol
InChI Key: WSLGEHITHGOOPI-UHFFFAOYSA-N
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Description

2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two sulfanyl groups and a carboxymethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid typically involves the reaction of thiazole derivatives with carboxymethyl sulfide under controlled conditions. One common method includes the use of thioacetic acid and thiazole-4-carboxylic acid as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives

Scientific Research Applications

2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s sulfanyl groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiodiglycolic acid: Similar in structure but lacks the thiazole ring.

    Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the sulfanyl groups.

    2-Mercaptothiazole: Contains the thiazole ring and a single sulfanyl group.

Uniqueness

2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid is unique due to the presence of both carboxymethyl and sulfanyl groups attached to the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65772-20-5

Molecular Formula

C7H7NO4S3

Molecular Weight

265.3 g/mol

IUPAC Name

2-[[2-(carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid

InChI

InChI=1S/C7H7NO4S3/c9-5(10)2-13-4-1-14-7(8-4)15-3-6(11)12/h1H,2-3H2,(H,9,10)(H,11,12)

InChI Key

WSLGEHITHGOOPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)SCC(=O)O)SCC(=O)O

Origin of Product

United States

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